Technical Guide: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride
Technical Guide: 3,5-Dimethoxy-4-hydroxyphenethylamine Hydrochloride
This in-depth technical guide details the properties, synthesis, and pharmacological profile of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride.
Executive Summary
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (also known as 4-O-Demethylmescaline or 3,5-Dimethoxytyramine ) is a substituted phenethylamine and a primary metabolite of the psychedelic alkaloid mescaline. Structurally, it represents the phenolic analogue of mescaline, where the 4-methoxy group is replaced by a hydroxyl group.
While mescaline is a potent 5-HT2A agonist, this 4-hydroxy metabolite is largely considered centrally inactive in humans, primarily due to its inability to effectively cross the blood-brain barrier (BBB) caused by the polarity of the phenolic moiety. However, it serves as a critical reference standard in metabolic profiling and forensic analysis of mescaline ingestion.
Physicochemical Characterization
Identity and Constants
The compound exists as a white to off-white crystalline solid in its hydrochloride salt form. It is hygroscopic and sensitive to oxidation due to the free phenolic group.
| Property | Data |
| IUPAC Name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride |
| Common Synonyms | 4-O-Demethylmescaline; 3,5-Dimethoxytyramine; 4-Desmethylmescaline |
| CAS Number (HCl) | 2176-14-9 |
| CAS Number (Freebase) | 2413-00-5 |
| Molecular Formula | C₁₀H₁₅NO₃[1] · HCl |
| Molecular Weight | 233.69 g/mol (HCl salt); 197.23 g/mol (Freebase) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in non-polar solvents (ether, hexane) |
| Acidity (pKa) | ~9.5 (Phenol), ~10.5 (Amine) [Predicted] |
Spectral Analysis
Mass Spectrometry (EI-MS):
-
Molecular Ion (M+): m/z 197 (Freebase)[2]
-
Base Peak: m/z 152.[2] This fragment arises from the characteristic
-cleavage of the amine side chain (loss of , mass 30), leaving the stabilized 3,5-dimethoxy-4-hydroxybenzyl cation.
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, D₂O):
-
Aromatic Protons:
6.5–6.7 ppm (Singlet, 2H). The symmetry of the 3,5-substituents results in chemically equivalent protons at positions 2 and 6. -
Methoxy Groups:
3.8–3.9 ppm (Singlet, 6H). -
Side Chain: Two triplets (
and methylene groups) typically around 2.8–3.2 ppm.
Synthesis Protocol
Methodology: De Novo Synthesis from Syringaldehyde Rationale: While this compound can be obtained by demethylating mescaline (using BBr₃), that route requires a controlled substance as a precursor. The preferred laboratory route starts from Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), utilizing a Henry Reaction followed by reduction.
Workflow Diagram
Figure 1: Synthetic pathway from Syringaldehyde to 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[3][4][5]
Step-by-Step Protocol
Step 1: Henry Reaction (Condensation)
-
Reagents: Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in glacial acetic acid (40 mL). Add Nitromethane (5.0 g, 82 mmol) and Ammonium Acetate (1.5 g).
-
Reaction: Reflux the mixture for 2–4 hours. The solution will darken as the nitrostyrene forms.
-
Workup: Cool the reaction mixture. Pour into ice-water. The yellow/orange crystalline solid (3,5-dimethoxy-4-hydroxy-
-nitrostyrene) precipitates. -
Purification: Recrystallize from methanol/water to remove unreacted aldehyde.
Step 2: Reduction
-
Setup: Prepare a suspension of Lithium Aluminum Hydride (LAH) (4.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).
-
Addition: Dissolve the dried nitrostyrene intermediate in THF and add dropwise to the LAH suspension. (Note: The phenolic hydroxyl consumes 1 equiv of hydride).
-
Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the nitro group and the double bond.
-
Quench: Cool to 0°C. Carefully quench excess hydride using the Fieser method (Water, 15% NaOH, Water). Filter off the aluminum salts.
-
Isolation: Evaporate the THF to yield the crude amine freebase oil.
Step 3: Salt Formation
-
Dissolution: Dissolve the crude oil in a minimal amount of anhydrous isopropanol or ethanol.
-
Acidification: Add concentrated HCl (aq) or bubble dry HCl gas until pH < 3.
-
Crystallization: Dilute with anhydrous diethyl ether until turbid. Cool at 4°C overnight.
-
Filtration: Collect the white crystals of 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride by vacuum filtration.
Pharmacology & Metabolism
Biological Activity[3][7][8][9][10]
-
Receptor Binding: The compound retains some affinity for 5-HT receptors but lacks the potency of mescaline. The replacement of the 4-methoxy group with a hydroxyl group significantly increases polarity.
-
Blood-Brain Barrier (BBB): The phenolic hydroxyl group facilitates rapid conjugation (sulfation/glucuronidation) and hinders passive transport across the lipophilic BBB. Consequently, the compound is centrally inactive in humans at typical doses.
-
Peripheral Effects: May exhibit sympathomimetic activity via peripheral adrenergic receptors, potentially causing transient changes in blood pressure or heart rate.
Metabolic Pathway
This compound is the primary product of mescaline O-demethylation, catalyzed by hepatic CYP450 enzymes. It is subsequently cleared via conjugation.
Figure 2: Metabolic formation and clearance of 3,5-Dimethoxy-4-hydroxyphenethylamine.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon) to prevent oxidation of the phenol ring (browning).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Nichols, D. E., et al. (1977).
-
Cayman Chemical. (2024). Product Information: 3,5-Dimethoxy-4-hydroxyphenethylamine HCl.[4]
-
PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.
-
Dinis-Oliveira, R. J., et al. (2019).[6] "Pharmacokinetics and Pharmacodynamics of Mescaline." ResearchGate.
